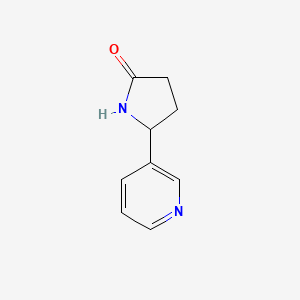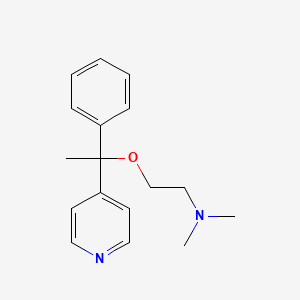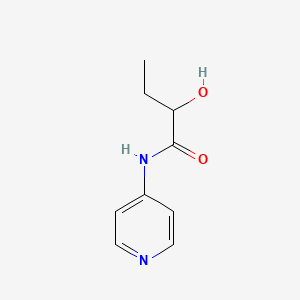
Norcotinine
説明
Norcotinine is a minor metabolite of nicotine, produced by 5′-C-oxidation of brain nornicotine . It is detected in the brain after peripheral injection of nicotine .
Synthesis Analysis
The synthesis of this compound is likely related to the metabolic pathways of nicotine. In tobacco, nicotine synthesis and accumulation are regulated by hub proteins and metabolic pathways . The synthesis of nicotine precursors such as arginine, ornithine aspartate, proline, and glutathione leads to the synthesis and accumulation of nicotine in plants .
Molecular Structure Analysis
This compound contains a total of 23 bonds; 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Pyridine .
Chemical Reactions Analysis
Nicotine and its metabolites, including this compound, are involved in various chemical reactions. Nicotine is metabolized into over 20 different metabolites, including cotinine, trans-3’ -hydroxycotinine, glucuronic acid derivatives of nicotine, cotinine and 3’ -hydroxycotinine, nicotine-I’ -N-oxide, cotinine-l-N-oxide, nornicotine, and this compound .
Physical and Chemical Properties Analysis
This compound, as a minor alkaloid and the major metabolite of nicotine, can act as a weak agonist of nAChRs . It is psychoactive in humans .
科学的研究の応用
Electro-Fenton Incineration of Cotinine : Hammouda et al. (2019) investigated the use of magnetic double perovskite oxide Sr2FeCuO6 as a catalyst for the electro-Fenton incineration of cotinine. This process is significant for environmental applications, especially in water treatment, as cotinine is an emergent contaminant in waters. The study highlights the efficient mineralization of cotinine and identifies N-Hydroxymethyl norcotinine as one of the stable organic intermediates formed during the process, suggesting potential applications in environmental remediation technologies (Hammouda et al., 2019).
Pharmacological Insights : Majdi et al. (2019) conducted a systematic review to understand the pharmacologically active metabolites of nicotine in the brain, focusing on cognitive domains like learning and memory. The review identified this compound as one of the active biotransformations of nicotine, suggesting its potential implications in neuropharmacology and cognitive research (Majdi et al., 2019).
Analytical Methods for Detection : Li et al. (2012) developed a sensitive method to quantify cotinine, this compound, and other metabolites in rat plasma and brain tissue. This method is crucial for future studies aiming to determine the concentrations of these metabolites, thereby aiding in the understanding of their pharmacokinetics and dynamics (Li et al., 2012).
Cotinine Metabolism : Brown et al. (2005) reported that cytochrome P450 2A6 catalyzes the metabolism of cotinine, with N-(hydroxymethyl)this compound being identified as a major product. This discovery provides new insights into the metabolic pathways of nicotine and its derivatives, which are important for understanding the pharmacological and toxicological properties of these compounds (Brown et al., 2005).
作用機序
Target of Action
Norcotinine, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in modulating specific aspects of learning and memory .
Mode of Action
This compound interacts with its targets, the nicotinic acetylcholine receptors, by acting as an agonist . In the brain, this compound binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
This compound is part of the nicotine metabolic pathway. The dominant pathway of nicotine metabolism in humans involves the formation of cotinine, which occurs in two steps . The first step is the cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . After peripheral injection of nicotine, this compound is detected in the brain, and it is likely produced by 5′-C-oxidation of brain nornicotine . This fate is different from the processing in the periphery where N-demethylation of cotinine produces this compound .
Pharmacokinetics
The pharmacokinetics of this compound, like nicotine, is influenced by its molecular form and metabolic enzyme activity . After systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including this compound, are biotransformed in the brain where they affect cognitive outcomes .
Result of Action
The molecular and cellular effects of this compound’s action are still being elucidated. It is known that this compound has been found to possess the same addictive characteristics as nicotine . Furthermore, cotinine, another metabolite of nicotine, has been shown to have a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway and the stimulation of synaptic density in the main brain regions involved in learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology
将来の方向性
生化学分析
Biochemical Properties
Norcotinine plays a role in various biochemical reactions, primarily as a metabolite of nicotine. It interacts with several enzymes, proteins, and other biomolecules. The primary enzyme involved in the formation of this compound is cytochrome P450 2A6 (CYP2A6), which catalyzes the oxidation of nicotine to an iminium ion, followed by further oxidation to form this compound . This compound also interacts with aldehyde oxidase, which is involved in its further metabolism . These interactions are crucial for the detoxification and elimination of nicotine from the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in the detoxification of nicotine and its metabolites . These effects can have significant implications for cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. This compound binds to cytochrome P450 enzymes, particularly CYP2A6, which catalyzes its formation from nicotine . This binding interaction is crucial for the oxidation of nicotine to this compound. This compound also acts as an inhibitor of certain enzymes involved in nicotine metabolism, such as aldehyde oxidase . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the long-term impact of this compound on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function . At higher doses, it can cause toxic effects, including oxidative stress and inflammation . These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nicotine metabolism. It is formed through the oxidation of nicotine by cytochrome P450 enzymes, particularly CYP2A6 . This compound is further metabolized by aldehyde oxidase, which converts it into other metabolites . These metabolic pathways are crucial for the detoxification and elimination of nicotine from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . This compound also interacts with transporters and binding proteins that facilitate its movement within the body . These interactions are important for its localization and accumulation in specific tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, this compound can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation . These effects are important for understanding the cellular impact of this compound.
特性
IUPAC Name |
5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864736 | |
| Record name | Norcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norcotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17708-87-1, 17114-40-8 | |
| Record name | (±)-Norcotinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcotinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-pyridin-3-ylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Norcotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)



![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)
